molecular formula C15H22N2O3 B3107844 (S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate CAS No. 162514-62-7

(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Cat. No.: B3107844
CAS No.: 162514-62-7
M. Wt: 278.35 g/mol
InChI Key: FNXHONHJWIQADL-GFCCVEGCSA-N
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Description

(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate (CAS Number: 162514-62-7) is a chiral chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features a stereospecific (S) configuration and contains both carbamate and methylamide functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C15H22N2O3, with a molecular weight of 278.35 . This reagent serves as a key precursor in pharmaceutical research, particularly in the development of novel therapeutic agents. Compounds with similar structural motifs, such as carbamate and amide functionalities, are frequently explored in the synthesis of antibiotics and antiviral agents . For instance, structurally related carbamate derivatives are utilized in the synthesis of linezolid conjugates to create new antibacterial candidates with activity against Gram-positive bacteria . Furthermore, such chiral intermediates are crucial in the design and optimization of protease inhibitors and other targeted therapies, playing a role in the discovery of treatments for infectious diseases and other conditions . The tert-butyl group adjacent to the chiral center may contribute to the stereoelectronic properties of the molecule, potentially influencing its binding affinity and metabolic stability in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and careful handling are recommended to maintain the integrity of the compound.

Properties

IUPAC Name

benzyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)12(13(18)16-4)17-14(19)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXHONHJWIQADL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, also known by its CAS number 162514-62-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of 278.35 g/mol. The compound features multiple functional groups that contribute to its biological activity:

  • Carbamate Group : Known for its role in enzyme inhibition and modulation.
  • Methylamino Group : Potentially enhances interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The carbamate moiety can inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as neurotransmitter metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antineoplastic Activity : Similar compounds have shown promise as anticancer agents by inhibiting cell division and inducing apoptosis in cancer cells. For instance, structure-activity relationship studies have identified analogs that effectively inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and cancer cell death .
  • Neuropharmacology : Compounds with similar structures have been studied for their effects on neurotransmitter systems. For example, inhibition of GABA aminotransferase has been linked to increased GABA levels, which may have therapeutic implications for neurological disorders .

Study 1: KSP Inhibition

A study on related benzyl carbamates demonstrated their ability to inhibit KSP, a critical protein involved in mitosis. The tested compounds showed significant cytotoxicity against various cancer cell lines, supporting their potential use as chemotherapeutic agents .

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of structurally similar carbamates on GABAergic transmission. The results indicated that these compounds could enhance GABA levels in the brain, suggesting potential applications in treating anxiety and seizure disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.

Compound NameCAS NumberBiological ActivityReferences
This compound162514-62-7Potential KSP inhibitor; neuroactive
(+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl...21899292KSP inhibitor; anticancer
GABA Aminotransferase InhibitorsVariousIncrease GABA levels; neuroprotective

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula CAS No. Biological Activity/Application References
(S)-Benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate Reference compound: methylamino, 3,3-dimethylbutan-2-yl core C₁₆H₂₃N₂O₃ Not provided Intermediate in peptidomimetic synthesis
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate Isopropylamino replaces methylamino C₁₆H₂₄N₂O₃ 122021-01-6 Not specified; likely protease inhibitor
Benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-(1,3-oxazol-2-yl)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate Oxazolyl substituent; pyrrolidine linkage C₂₆H₃₄N₄O₆ Not provided Neutrophil elastase inhibitor (Ki = 28.0 nM)
(S)-Benzyl (3-methyl-1-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidin-2-yl)-1-oxobutan-2-yl)carbamate Oxadiazolidinone ring at position 1 C₁₇H₂₁N₃O₅ 118812-49-0 Not specified; potential C–H functionalization agent
Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate Dibenzyl malonate ester; hydroxymalonate branch C₃₂H₄₈N₂O₉ 191792-11-7 Lab reagent for peptide coupling

Key Comparative Insights

The oxadiazolidinone variant (CAS 118812-49-0) introduces a rigid heterocyclic ring, which may stabilize the compound against enzymatic degradation .

Biological Activity :

  • The oxazolyl-pyrrolidine derivative (C₂₆H₃₄N₄O₆) exhibits potent neutrophil elastase inhibition (Ki = 28.0 nM), attributed to its oxazolyl group’s electron-withdrawing effects and pyrrolidine’s conformational flexibility .
  • In contrast, the reference compound lacks direct biological activity data but serves as a critical precursor in synthesizing active inhibitors .

Synthetic Complexity :

  • The dibenzyl malonate derivative (CAS 191792-11-7) requires additional protection/deprotection steps due to its hydroxymalonate group, increasing synthesis complexity .
  • Tert-butyl analogs (e.g., SI-1c) employ chiral auxiliaries for stereochemical control, whereas simpler derivatives like CAS 122021-01-6 use straightforward amine coupling .

Applications: Compounds with directing groups (e.g., oxadiazolidinone) are explored for metal-catalyzed C–H functionalization, while others focus on protease inhibition or peptide mimicry .

Research Findings and Trends

  • Stereochemical Impact : The S-configuration in the reference compound is critical for binding to chiral enzymatic pockets, as seen in neutrophil elastase inhibitors .
  • Thermodynamic Stability : Derivatives with tert-butyl groups (e.g., SI-1c) exhibit improved thermal stability compared to benzyl-protected analogs, likely due to steric shielding .
  • Biological Selectivity : The oxazolyl-pyrrolidine compound’s high selectivity for neutrophil elastase over related proteases underscores the importance of heterocyclic motifs in inhibitor design .

Q & A

Q. What are the common synthetic routes for (S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate?

The compound is typically synthesized via carbamate-protected intermediates. Key steps include coupling reactions using carbobenzyloxy (Cbz) groups and activating agents like DIPEA (N,N-diisopropyl-N-ethylamine) in solvents such as CHCl₃ or THF. For example, benzyl carbamate derivatives are prepared by reacting carbobenzyloxy-protected amino acids with amines under controlled conditions . Stereoselective synthesis requires chiral starting materials and careful optimization of reaction parameters (e.g., temperature, solvent polarity) to preserve enantiomeric purity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry via proton/carbon chemical shifts.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% typical for research-grade material).
  • X-Ray Crystallography : Resolves absolute configuration using SHELX programs for refinement .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is a solid with solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited water solubility. Stability data suggest storage at -20°C under inert conditions to prevent hydrolysis or oxidation . Hygroscopicity and photodegradation risks necessitate desiccated, light-protected storage .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Stereochemical integrity is maintained using chiral auxiliaries (e.g., tert-butyl carbamates) and enantioselective catalysts. For example, TFA-mediated deprotection of Boc (tert-butoxycarbonyl) groups preserves stereocenters during intermediate steps . Racemization risks during amide coupling are mitigated via low-temperature reactions and additives like HOBt (hydroxybenzotriazole) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (e.g., CCDC entries refined via SHELXL) .
  • Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry to align with experimental data .

Q. What computational methods are used to study its interactions with biological targets?

  • Molecular Docking : Predicts binding modes to enzymes (e.g., matrix metalloproteinases) using AutoDock or Schrödinger Suite.
  • Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes in aqueous environments .
  • QSAR Modeling : Correlates substituent effects with inhibitory activity (IC₅₀) for structure-activity relationship (SAR) studies .

Q. How is the compound utilized as an intermediate in protease inhibitor synthesis?

It serves as a key chiral building block for Marimastat (BB-2516), a matrix metalloproteinase (MMP) inhibitor. The tert-leucine core and methylamino group are critical for binding to the MMP active site . Modifications to the carbamate group (e.g., benzyl vs. tert-butyl) alter pharmacokinetic properties .

Q. What strategies optimize reaction yields and scalability?

  • Solvent Selection : THF or DCM enhances reaction homogeneity.
  • Catalyst Screening : DIPEA or DMAP (4-dimethylaminopyridine) improves coupling efficiency.
  • Workup Protocols : Crystallization from hexane/EtOAc mixtures increases purity (>95%) .

Q. How are structural analogs designed to explore SAR?

  • Functional Group Replacement : Substituting the benzyl carbamate with bulkier groups (e.g., adamantyl) enhances enzyme selectivity .
  • Bioisosteres : Replacing the methylamino group with cyclopropylamine improves metabolic stability .

Q. What assays evaluate its enzyme inhibition mechanisms?

  • Fluorometric Assays : Measure MMP inhibition using quenched fluorescent substrates (e.g., DQ-gelatin).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) .
  • X-Ray Co-Crystallization : Resolves inhibitor-enzyme complexes to identify critical binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

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